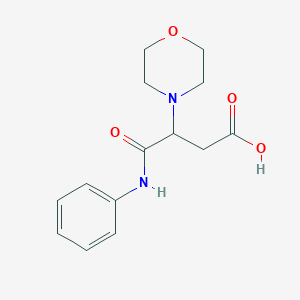

3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid

Description

Infrared (IR) Spectroscopy

Expected IR peaks for key functional groups:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500–3300 | Broad | O-H stretching |

| C=O (Ketone) | 1700–1750 | Strong | Carbonyl stretching |

| C=O (Carboxylic Acid) | 1680–1720 | Strong | Carbonyl stretching |

| C-O-C (Morpholine) | 1200–1300 | Medium | Ether stretching |

| C-N (Morpholine/Phenylamino) | 1300–1500 | Medium | Aromatic amine stretching |

| C-H (Aromatic) | 3000–3100 | Weak | Aromatic C-H stretching |

Note: Specific data for this compound are not available in the provided sources. Values are based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Expected Peaks :

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-OH) | 12–13 | Broad singlet | 1H |

| Morpholine (-CH₂-N) | 3.5–4.0 | Multiplet | 4H |

| Morpholine (-O-CH₂-) | 3.5–4.0 | Multiplet | 4H |

| Phenylamino (-NH-C₆H₅) | 7.0–7.5 | Multiplet | 5H |

| Ketone (C=O) | N/A | Not observed | — |

¹³C NMR Expected Peaks :

| Carbon Environment | δ (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 170–175 |

| Ketone (C=O) | 200–210 |

| Morpholine (C-N) | 45–55 |

| Morpholine (C-O) | 60–70 |

| Aromatic (C₆H₅) | 120–140 |

Mass Spectrometry (MS)

Expected Ion Peaks :

| Ion | m/z | Fragmentation |

|---|---|---|

| Molecular Ion [M]⁺ | 278.30 | C₁₄H₁₈N₂O₄ |

| [M - CO₂]⁺ | 234.23 | Loss of carboxylic acid (-CO₂) |

| [M - C₆H₅NH]⁺ | 191.16 | Loss of phenylamino group |

| [M - Morpholine]⁺ | 178.13 | Loss of morpholin-4-yl group |

Fragmentation patterns inferred from related compounds.

Properties

IUPAC Name |

4-anilino-3-morpholin-4-yl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c17-13(18)10-12(16-6-8-20-9-7-16)14(19)15-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEGPUORGOKMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)O)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Maleic Anhydride-Based Condensation

A foundational approach involves the condensation of maleic anhydride with 4-aminodiphenylamine (or substituted anilines) to form the 4-oxo-4-(phenylamino)butanoic acid backbone. This reaction typically proceeds in volatile organic solvents (e.g., acetone, methyl ethyl ketone) under reflux conditions. Subsequent steps introduce the morpholine moiety via nucleophilic substitution or cyclization.

Key Steps :

- Condensation :

$$

\text{Maleic anhydride} + \text{4-aminodiphenylamine} \xrightarrow{\text{Acetone, 60–80°C}} \text{4-oxo-4-((4-(phenylamino)phenyl)amino)-2-butenoic acid}

$$

Yields range from 70–85% after vacuum distillation and solvent exchange into diluent oils.

- Morpholine Incorporation :

The intermediate undergoes alkylation with morpholine or morpholin-4-ylmethyl chloride in the presence of bases like triethylamine. For example:

$$

\text{4-oxo intermediate} + \text{morpholine} \xrightarrow{\text{DCM, TEA}} \text{3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid}

$$

Reaction temperatures are maintained at 0–25°C to minimize side reactions.

Chloroacetylation and Cyclization

Alternative routes begin with 2-(4-nitrophenyl)aminoethanol , which is catalytically hydrogenated to 2-(4-aminophenyl)aminoethanol before chloroacetylation and cyclization.

Key Steps :

- Catalytic Hydrogenation :

$$

\text{2-(4-Nitrophenyl)aminoethanol} \xrightarrow{\text{H}_2, \text{Pd/C, EtOH}} \text{2-(4-Aminophenyl)aminoethanol} \quad (\text{Yield: ~90%})

$$

Chloroacetylation :

Reaction with chloroacetyl chloride in dichloromethane forms a chloroacetamide intermediate:

$$

\text{2-(4-Aminophenyl)aminoethanol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{DCM, 0°C}} \text{2-Chloro-N-(4-aminophenyl)acetamide}

$$Cyclization to Morpholinone :

Treatment with sodium hydroxide induces cyclization:

$$

\text{Chloroacetamide intermediate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-(4-Aminophenyl)morpholin-3-one} \quad (\text{Yield: ~75%})

$$

Further functionalization introduces the phenylamino group via Suzuki coupling or Ullmann reactions.

Advanced Methodologies

Oxidative Coupling with TEMPO Catalysis

Recent patents highlight the use of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst for oxidizing morpholine precursors under phase-transfer conditions. For example, 2-(2-chloroethoxy)ethanol is oxidized to 2-(2-chloroethoxy)acetic acid using sodium hypochlorite and TEMPO, which is then cyclized with amines to form the morpholine ring.

Conditions :

- Solvent: Aprotic organic solvents (e.g., acetonitrile, ethyl acetate).

- Temperature: 30–50°C.

- pH: Maintained at 8–12 with sodium carbonate.

Solid-Phase Synthesis for High Purity

For pharmaceutical-grade material, solid-phase synthesis on Wang resin has been explored. The resin-bound 4-oxo butanoic acid derivative is sequentially functionalized with morpholine and phenylamino groups, followed by cleavage with trifluoroacetic acid. This method achieves >95% purity but requires specialized equipment.

Comparative Analysis of Methods

| Method | Starting Materials | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|---|

| Maleic Anhydride Route | Maleic anhydride, 4-aminodiphenylamine | Condensation, alkylation | 70–85 | 88–92 | Requires strict pH control |

| Chloroacetylation | 2-(4-Nitrophenyl)aminoethanol | Hydrogenation, cyclization | 65–75 | 90–95 | Multi-step purification |

| TEMPO Oxidation | 2-(2-Chloroethoxy)ethanol | Oxidation, cyclization | 80–90 | 85–90 | High catalyst cost |

| Solid-Phase Synthesis | Wang resin, Fmoc-amino acids | Sequential functionalization | 60–70 | >95 | Low scalability |

Critical Reaction Parameters

Solvent Systems

Temperature and pH

Catalysts

- Palladium on carbon (Pd/C) is preferred for hydrogenation steps due to high selectivity.

- TEMPO/NaClO systems offer greener alternatives to traditional chromium-based oxidants.

Characterization and Quality Control

- Melting Point : 144–146°C (consistent with 4-oxo butanoic acid derivatives).

- NMR : $$ ^1\text{H} $$-NMR peaks at δ 1.42–1.47 (morpholine CH$$_2$$), δ 7.3–7.6 (phenyl protons).

- HPLC : Purity assessed using C18 columns with UV detection at 254 nm.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the phenylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The 4-oxo-4-(phenylamino)butanoic acid scaffold is versatile, with modifications at the 3-position or phenyl ring significantly altering physicochemical and functional properties. Below is a detailed comparison:

Substituent Variations at the 3-Position

Base Compound : 4-Oxo-4-(phenylamino)butanoic Acid (Succinanilic Acid)

- Molecular formula: C₁₀H₁₁NO₃

- Molecular weight : 193.20 g/mol

- Melting point : 148.5°C

- Solubility: Slightly soluble in water, soluble in ethanol .

Morpholine Derivative : 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic Acid

- Molecular formula : C₁₄H₁₇N₂O₄

- Molecular weight : 289.30 g/mol (estimated)

- Melting point : 159–161°C .

- Impact of morpholine : Enhances basicity and solubility in polar solvents due to the tertiary amine. The ring structure may improve membrane permeability in biological applications.

2-Phenylpropan-2-yl Derivative : Fmoc-D-Asp(OPP)-OH

Substituent Variations on the Phenyl Ring

Trifluoromethyl Derivative : 4-Oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic Acid

- Molecular formula: C₁₁H₁₀F₃NO₃

- Molecular weight : 261.20 g/mol

- Impact of CF₃: Introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. Potential applications in medicinal chemistry as a bioisostere .

Tetrahydrofuranmethoxy Derivative : 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]butanoic Acid

- Molecular formula: C₁₅H₁₉NO₅

- Molecular weight : 293.32 g/mol

- Impact of ether linkage : Improves solubility in organic solvents and may facilitate glycosylation in glycopeptide synthesis .

Thiadiazolyl Derivative : 4-Oxo-4-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]butanoic Acid

- Molecular formula : C₉H₁₂N₃O₃S

- Molecular weight : 257.27 g/mol

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 4-Oxo-4-(phenylamino)butanoic acid | C₁₀H₁₁NO₃ | 193.20 | 148.5 | Carboxylic acid, phenylamino |

| 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid | C₁₄H₁₇N₂O₄ | 289.30 (estimated) | 159–161 | Morpholine, carboxylic acid |

| 4-Oxo-4-([3-(trifluoromethyl)phenyl]amino)butanoic acid | C₁₁H₁₀F₃NO₃ | 261.20 | N/A | CF₃, phenylamino |

| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid | C₁₂H₁₂O₅S | 268.29 | N/A | Sulfanyl, carboxylic acid |

Biological Activity

3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid is a synthetic organic compound characterized by its unique structural features, including a morpholine ring and a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-anilino-3-morpholin-4-yl-4-oxobutanoic acid, with the molecular formula . Its structure allows for versatile modifications, making it a valuable candidate for various applications in biological research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 278.30 g/mol |

| IUPAC Name | 4-anilino-3-morpholin-4-yl-4-oxobutanoic acid |

| CAS Number | 732254-46-5 |

The biological activity of 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid primarily involves its interaction with specific molecular targets. It may act as an enzyme inhibitor , binding to active sites and blocking substrate access. This mechanism is crucial for understanding its potential therapeutic applications.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which can be pivotal in drug design.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against specific bacterial strains.

- Anticancer Potential : Investigations are ongoing into its effects on cancer cell proliferation and migration.

Enzyme Inhibition Studies

A study focused on the inhibition of the enzyme thrombin revealed that 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid effectively reduced enzymatic activity at micromolar concentrations. The IC50 value was determined to be approximately 25 µM , indicating significant inhibitory potential.

Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited antimicrobial effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These results suggest that the compound could be explored further as a potential antimicrobial agent.

Anticancer Research

Recent studies have evaluated the effects of this compound on various cancer cell lines. It was found to inhibit proliferation in HeLa cells (cervical cancer), with an IC50 value of 30 µM after 48 hours of treatment. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Q & A

Q. What are the recommended synthetic routes for 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid?

- Methodological Answer : The compound can be synthesized through multi-step reactions. First, introduce the morpholine moiety via nucleophilic substitution or coupling reactions. For example, a Friedel-Crafts acylation using maleic anhydride can form the 4-oxobutanoic acid backbone, followed by amidation with aniline derivatives to attach the phenylamino group . The morpholine ring is typically introduced using morpholine as a nucleophile under basic conditions (e.g., K₂CO₃ in DMF) . Purification via recrystallization or column chromatography is recommended to isolate the target compound .

Q. How can NMR and X-ray crystallography confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- A singlet for the morpholine protons (δ ~3.6–3.8 ppm) .

- A carbonyl peak (C=O) at ~170–175 ppm in ¹³C NMR .

- Aromatic protons (phenylamino group) at δ ~7.2–7.5 ppm .

- X-ray Crystallography : Single-crystal XRD resolves the spatial arrangement of the morpholine ring and confirms intramolecular hydrogen bonding between the carbonyl oxygen and the NH group of the phenylamino moiety .

Advanced Research Questions

Q. What strategies resolve low solubility in bioactivity assays for this compound?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility while maintaining cell viability .

- Salt Formation : Convert the carboxylic acid group to a sodium or potassium salt to improve hydrophilicity .

- Prodrug Design : Esterify the carboxylic acid to increase membrane permeability, with enzymatic cleavage in vivo restoring activity .

Q. How to address discrepancies in reported biological activities of morpholino-substituted butanoic acid derivatives?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine vs. morpholine) on target binding using molecular docking .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. For example, antimicrobial activity may vary with bacterial strain selection .

- Data Normalization : Express bioactivity relative to positive controls (e.g., IC₅₀ values) to account for inter-study differences .

Q. What analytical methods distinguish enantiomers of chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) to separate enantiomers .

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm enantiomeric purity .

- Stereoselective Synthesis : Employ chiral catalysts (e.g., L-proline) during morpholine introduction to favor one enantiomer .

Data Contradiction Analysis

Q. Why do solubility values for similar compounds vary across studies?

- Analysis :

- Solvent Purity : Impurities in ethanol or DMSO can alter solubility measurements .

- Polymorphism : Crystalline vs. amorphous forms of the compound may exhibit different solubility profiles .

- pH Effects : The carboxylic acid group’s ionization state (pKa ~4.5) significantly impacts solubility in buffered solutions .

Q. How to reconcile conflicting reports on anti-inflammatory activity?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.